l-Leucine, N-(4-bromobenzoyl)-, methyl ester
Overview
Description
Methyl N-(4-bromobenzoyl)leucinate is a chemical compound. It is similar to Methyl (4-bromobenzoyl)-L-cysteinate . It is used as a chemoselective thiol probe for the detection of electrophilic metabolites .
Synthesis Analysis
The synthesis of similar compounds like 4-bromo-4’-propylbenzophenone has been achieved via a Friedel-Crafts acylation reaction . However, the specific synthesis process for methyl N-(4-bromobenzoyl)leucinate is not available in the retrieved data.
Molecular Structure Analysis
The molecular structure of methyl N-(4-bromobenzoyl)leucinate is not explicitly available in the retrieved data. However, a similar compound, Methyl (4-bromobenzoyl)-L-cysteinate, has a molecular formula of C11H12BrNO3S .
Chemical Reactions Analysis
The specific chemical reactions involving methyl N-(4-bromobenzoyl)leucinate are not available in the retrieved data. However, Methyl (4-bromobenzoyl)-L-cysteinate has been demonstrated to chemoselectively label enone-, β-lactam-, and β-lactone-based natural products .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl N-(4-bromobenzoyl)leucinate are not explicitly available in the retrieved data. However, a similar compound, Methyl (4-bromobenzoyl)-L-cysteinate, has a molecular weight of 318.19 .
Mechanism of Action
The mechanism of action for methyl N-(4-bromobenzoyl)leucinate is not explicitly available in the retrieved data. However, Methyl (4-bromobenzoyl)-L-cysteinate is used as a chemoselective thiol probe for the detection of electrophilic metabolites .
Safety and Hazards
The safety and hazards information for methyl N-(4-bromobenzoyl)leucinate is not explicitly available in the retrieved data. However, similar compounds like Methyl 4-(bromomethyl)benzoate and Methyl 4-bromobenzoate have safety data sheets available .
Future Directions
The future directions for research on methyl N-(4-bromobenzoyl)leucinate are not explicitly available in the retrieved data. However, the cyclooxygenase-2 (COX-2) enzyme is considered an important target for developing novel anti-inflammatory agents . Therefore, it could be interesting to investigate the potential of methyl N-(4-bromobenzoyl)leucinate in this context.
Properties
IUPAC Name |
methyl 2-[(4-bromobenzoyl)amino]-4-methylpentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-9(2)8-12(14(18)19-3)16-13(17)10-4-6-11(15)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYQPKDTWIBZHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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